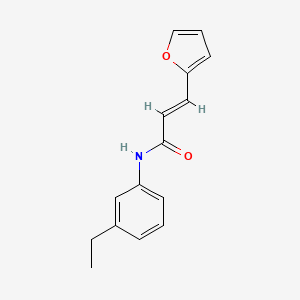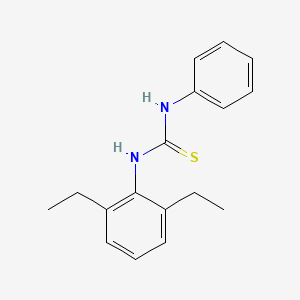
N-(3-ethylphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-3-(2-furyl)acrylamide, also known as EF24, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. EF24 is a curcumin analog, which means it is structurally similar to curcumin, a naturally occurring compound found in turmeric. However, EF24 has been found to be more potent and effective than curcumin in various studies.
Wirkmechanismus
N-(3-ethylphenyl)-3-(2-furyl)acrylamide exerts its effects through multiple mechanisms of action. It has been found to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant defenses and detoxification processes. N-(3-ethylphenyl)-3-(2-furyl)acrylamide also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to modulate the activity of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects in different cell types and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease. N-(3-ethylphenyl)-3-(2-furyl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high potency and efficacy, low toxicity, and ease of synthesis. However, N-(3-ethylphenyl)-3-(2-furyl)acrylamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethylphenyl)-3-(2-furyl)acrylamide. One area of interest is the development of N-(3-ethylphenyl)-3-(2-furyl)acrylamide-based therapeutics for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-ethylphenyl)-3-(2-furyl)acrylamide, including its interactions with specific enzymes and signaling pathways. Additionally, the optimization of N-(3-ethylphenyl)-3-(2-furyl)acrylamide synthesis and formulation could lead to improved efficacy and bioavailability of this compound.
Synthesemethoden
N-(3-ethylphenyl)-3-(2-furyl)acrylamide can be synthesized using a multi-step process involving the condensation of 3-ethylphenylamine and 2-furoic acid, followed by cyclization and acylation. The final product is obtained in high yield and purity using this method.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(3-ethylphenyl)-3-(2-furyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-12-5-3-6-13(11-12)16-15(17)9-8-14-7-4-10-18-14/h3-11H,2H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCZVSUAXOYPW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)
